Home > Products > Screening Compounds P84035 > Leuprolide acetate
Leuprolide acetate - 74381-53-6

Leuprolide acetate

Catalog Number: EVT-242546
CAS Number: 74381-53-6
Molecular Formula: C61H88N16O14
Molecular Weight: 1269.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Leuprolide acetate is an acetate salt obtained by combining the nonapeptide leuprolide with acetic acid. A long lasting GnRH analog, LH-Rh agonist. It is a synthetic nonapeptide analogue of gonadotropin-releasing hormone, and is used as a subcutaneous hydrogel implant for the treatment of prostate cancer and for the suppression of gonadal sex hormone production in children with central precocious puberty. It has a role as an antineoplastic agent and a gonadotropin releasing hormone agonist. It contains a leuprolide.
Leuprolide Acetate is the acetate salt of a synthetic nonapeptide analogue of gonadotropin-releasing hormone. Leuprolide binds to and activates gonadotropin-releasing hormone (GnRH) receptors. Continuous, prolonged administration of leuprolide in males results in pituitary GnRH receptor desensitization and inhibition of pituitary secretion of follicle stimulating hormone (FSH) and luteinizing hormone (LH), leading to a significant decline in testosterone production; in females, prolonged administration results in a decrease in estradiol production. This agent reduces testosterone production to castration levels and may inhibit androgen receptor-positive tumor progression.
Leuprolide Acetate can cause developmental toxicity, female reproductive toxicity and male reproductive toxicity according to state or federal government labeling requirements.
A potent synthetic long-acting agonist of GONADOTROPIN-RELEASING HORMONE that regulates the synthesis and release of pituitary gonadotropins, LUTEINIZING HORMONE and FOLLICLE STIMULATING HORMONE.
See also: Leuprolide (has active moiety); Leuprolide acetate; norethindrone acetate (component of).
Future Directions
  • Alternative Applications: Exploring the potential use of Leuprolide acetate in treating other conditions, such as polycystic ovary syndrome, uterine fibroids, and precocious puberty. []

Nafarelin

Compound Description: Nafarelin is a gonadotropin-releasing hormone (GnRH) agonist, similar to leuprolide acetate. Like leuprolide acetate, it is used in the treatment of endometriosis and other conditions by suppressing the pituitary-gonadal axis. []

Triptorelin

Compound Description: Triptorelin is another GnRH agonist used in the treatment of hormone-sensitive conditions like prostate cancer, endometriosis, and precocious puberty. [] It works by binding to GnRH receptors in the pituitary gland, initially stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), but eventually leading to their downregulation and suppression of sex hormone production.

Goserelin Acetate

Relevance: Both goserelin acetate and leuprolide acetate are GnRH agonists, demonstrating comparable effectiveness and safety in treating endometriosis. One study found no statistically significant difference between the two drugs in terms of efficacy, recurrence rate, pregnancy rate, and adverse reactions. This suggests that both drugs are viable options for endometriosis treatment, with the choice often depending on factors like cost and patient preference. []

Leuprorelin

Compound Description: Leuprorelin is essentially the same compound as leuprolide, but the term "leuprorelin" is more commonly used outside the United States. They are both synthetic GnRH agonists with identical mechanisms of action and clinical applications. []

Relevance: Leuprorelin and leuprolide acetate are the same compound, with the former term being prevalent outside the US. They share the same chemical structure, mechanism of action, and clinical applications. Any research or clinical findings using the term "leuprorelin" are directly applicable to leuprolide acetate. []

Human Chorionic Gonadotropin (hCG)

Compound Description: Human chorionic gonadotropin (hCG) is a hormone naturally produced during pregnancy, but it can also be used clinically to induce ovulation in women undergoing fertility treatment. It acts similarly to LH, triggering the release of a mature egg from the ovary. [, ]

Relevance: While hCG is not structurally related to leuprolide acetate, it is relevant in the context of assisted reproductive technologies. Leuprolide acetate can be used to prevent premature ovulation before egg retrieval, while hCG is administered to trigger final egg maturation and release. Some studies compare the efficacy of using leuprolide acetate versus hCG for triggering oocyte release in women undergoing controlled ovarian stimulation, finding differences in the rate of luteinized unruptured follicle syndrome and potential implications for pregnancy rates. [, ]

Overview

Leuprolide acetate is a synthetic peptide analog of gonadotropin-releasing hormone, primarily utilized in medical treatments for hormone-sensitive conditions. It is classified as a gonadotropin-releasing hormone agonist and is commonly prescribed for conditions such as prostate cancer, endometriosis, and precocious puberty. The compound functions by modulating the release of hormones from the pituitary gland, effectively reducing testosterone and estrogen levels in the body.

Source

Leuprolide acetate was first synthesized in the 1970s and has since been commercialized under various brand names, including Lupron. It is produced through peptide synthesis techniques, which allow for controlled assembly of amino acids into the desired sequence.

Classification

Leuprolide acetate falls under the category of synthetic hormones and is classified as a peptide drug. Its chemical classification includes:

  • Type: Gonadotropin-releasing hormone analog
  • Chemical Formula: C₁₈H₂₄N₄O₃S
  • Molecular Weight: 369.47 g/mol
Synthesis Analysis

The synthesis of leuprolide acetate typically employs solid-phase peptide synthesis (SPPS) methods. This technique involves the sequential addition of protected amino acids to a solid support resin, allowing for efficient purification and high yield.

Methods

  1. Solid-Phase Synthesis:
    • A protected amino acid is attached to an acid-labile resin.
    • The side chains of the amino acids are protected during coupling.
    • After each coupling reaction, excess reagents are washed away, and the next amino acid is added.
    • The process continues until the complete peptide sequence is assembled.
  2. Deprotection and Cleavage:
    • Once the peptide chain is complete, protecting groups are removed using trifluoroacetic acid.
    • The peptide is cleaved from the resin, yielding crude leuprolide.
  3. Purification:
    • The crude product undergoes purification via reverse-phase high-performance liquid chromatography (HPLC) to achieve a purity level exceeding 99% .
Molecular Structure Analysis

Leuprolide acetate has a complex molecular structure characterized by its unique sequence of amino acids.

Structure

  • Amino Acid Sequence: Pyr-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NH₂
  • Structural Features:
    • Contains a pyrrolidine ring and several aromatic residues.
    • The presence of D-amino acids enhances resistance to enzymatic degradation.

Data

  • Molecular Weight: 369.47 g/mol
  • Chemical Formula: C₁₈H₂₄N₄O₃S
  • Melting Point: Approximately 180°C (decomposes)
Chemical Reactions Analysis

Leuprolide acetate can participate in various chemical reactions typical of peptide compounds, including:

  1. Amidation Reactions:
    • Involves coupling of carboxylic acid derivatives with amines to form amides.
  2. Deprotection Reactions:
    • Removal of protecting groups under acidic conditions to yield active peptides.
  3. Hydrolysis:
    • Under certain conditions, leuprolide can undergo hydrolysis, leading to degradation products.
Mechanism of Action

Leuprolide acetate acts primarily as an agonist at gonadotropin-releasing hormone receptors located in the pituitary gland.

Process

  1. Initial Administration:
    • Upon administration, leuprolide stimulates the release of luteinizing hormone and follicle-stimulating hormone from the pituitary gland.
  2. Desensitization:
    • Continuous exposure leads to receptor desensitization and downregulation, resulting in decreased secretion of sex hormones (testosterone and estrogen).
  3. Clinical Outcomes:
    • This mechanism effectively reduces hormone levels in conditions such as prostate cancer and endometriosis, leading to reduced tumor growth or symptom relief.

Data

  • Half-Life: Approximately 3 hours when administered subcutaneously.
  • Peak Plasma Concentration: Achieved within 1–2 hours post-injection.
Physical and Chemical Properties Analysis

Leuprolide acetate exhibits several important physical and chemical properties:

Physical Properties

  • Appearance: White to off-white powder
  • Solubility: Soluble in water; slightly soluble in organic solvents like methanol and ethanol.
  • Stability: Stable under recommended storage conditions; sensitive to light and moisture.

Chemical Properties

  • pH Range: Typically between 4.0 to 7.0 when formulated for injection.
  • Storage Conditions: Should be stored at room temperature away from light; refrigeration may be required for prolonged storage.
Applications

Leuprolide acetate has several significant applications in clinical settings:

  1. Prostate Cancer Treatment:
    • Utilized to reduce testosterone levels, slowing the progression of hormone-sensitive tumors.
  2. Endometriosis Management:
    • Helps alleviate symptoms by suppressing estrogen production.
  3. Precocious Puberty Treatment:
    • Administered to delay premature sexual development in children by inhibiting gonadal function.
  4. Assisted Reproductive Technology:
    • Used in protocols to control ovarian stimulation during in vitro fertilization cycles.
Synthesis and Manufacturing Innovations

Solid-Phase Peptide Synthesis Methodologies

Resin-Based Sequential Coupling Strategies

The industrial synthesis of leuprolide acetate predominantly employs Fmoc/t-Bu solid-phase peptide synthesis (SPPS) methodologies. Key resin systems include:

  • Chlorotrityl chloride resin: Particularly effective for C-terminal proline amide attachment due to its mild cleavage conditions, preserving acid-sensitive protecting groups during later synthesis stages [1] [7].
  • Wang resins: Used for standard amide bond formation with Boc-protected amino acids, requiring acidic cleavage cocktails (e.g., 90% TFA) for final resin detachment [1].
  • Polystyrene-based resins: Functionalized with Boc-Pro- groups to initiate synthesis, enabling high-yield incorporation of the C-terminal prolyl ethylamide moiety [7].

Coupling reactions utilize HOBt/DIC activation systems (1-Hydroxybenzotriazole/N,N'-Diisopropylcarbodiimide) in anhydrous DMF at 25°C. The D-Leu⁶ residue introduces synthetic complexity due to heightened racemization risk during incorporation, necessitating precisely controlled coupling durations (typically 2-4 hours) and stoichiometric monitoring [1] [6]. Microwave-assisted coupling (40-50°C) has demonstrated 25% reduction in reaction times for sterically hindered residues like Leu⁷ and Arg⁸ [7].

Table 1: Resin Performance in Leuprolide Acetate Synthesis

Resin TypeLoading Capacity (mmol/g)Cleavage ReagentCoupling Efficiency (%)Key Application
Chlorotrityl chloride0.8-1.21% TFA/DCM98.7C-terminal Pro-NHEt attachment
Wang0.4-0.790% TFA/H₂O97.2Standard chain elongation
Polystyrene-Boc-Pro0.5-0.9HF/IPA96.8Industrial-scale synthesis

Protecting Group Optimization for Amino Acid Derivatives

Protecting group selection critically influences synthesis efficiency and impurity profiles:

  • Tert-butyloxycarbonyl (Boc) for backbone protection: Requires acidic deprotection (25-50% TFA/DCM) at each cycle, limiting compatibility with acid-sensitive sequences [1].
  • Fluorenylmethyloxycarbonyl (Fmoc) strategies: Enable orthogonal deprotection with 20% piperidine/DMF, minimizing side reactions during prolonged synthesis. Fmoc-His(Trt)-OH prevents imidazole ring alkylation during D-Leu⁶ coupling [1] [6].
  • Specialized protections: Pyroglutamic acid (N-terminal) remains unprotected; Tyr⁴ utilizes O-t-Bu ether protection to prevent phenolic oxidation; Arg⁸ requires Pmc or Pbf groups to suppress guanidinium side reactions [1] [7].

Racemization at D-Leu⁶ is suppressed to <0.8% through:1) Pre-activation of Fmoc-D-Leu-OH with OxymaPure/DIC at 0°C2) Coupling duration limitation to 90 minutes3) Real-time monitoring by in-situ FTIR spectroscopy [6] [7].

Continuous-Flow Chemical Synthesis Approaches

While SPPS dominates current manufacturing, liquid-phase peptide synthesis (LPPS) offers complementary advantages for specific fragments. Bachem’s industrial process employs:

  • Fragment condensation: Solid-phase synthesized segments (e.g., Pyr¹-His²-Trp³-Ser⁴-Tyr⁵) coupled with solution-phase D-Leu⁶-Leu⁷-Arg⁸-Pro⁹-NHEt in DMF using BOP reagent [5].
  • Continuous-flow membrane reactors: Enable real-time solvent exchange and byproduct removal during fragment assembly, reducing total solvent consumption by 40% compared to batch processes [5] [7].

Limitations persist for full continuous-flow synthesis due to:1) Precipitation challenges during fragment coupling2) Incompatibility of resin-based steps with flow systems3) Sensitivity of Arg-Pro amide bond formation to flow dynamics [5].

Scalability Challenges in Industrial Production

Key challenges in scaling leuprolide acetate production include:

  • Solvent volume requirements: Industrial-scale synthesis consumes >5,000L DMF per kilogram API due to repeated resin washing cycles [3] [7].
  • Purification bottlenecks: Crude peptide purity ranges from 65-75%, necessitating multi-step preparative HPLC (C₁₈ columns; 10-15μm particle size) with acetonitrile/TFA gradients. Yield losses during purification reach 25-40% [5] [7].
  • Impurity profiling: Critical process-related impurities requiring strict control (<0.1%):
  • Des-Ser⁴-Leuprolide (hydrolysis byproduct)
  • D-Leu⁶ epimerization products
  • Trp³ oxidation derivatives
  • Incomplete deprotection species (t-Bu adducts) [5] [7].

Table 2: Major Process-Related Impurities in Leuprolide Acetate Synthesis

ImpurityChemical StructureOriginControl Strategy
[Des-Gly¹⁰,D-Leu⁶,Orn⁸,Pro-NHEt⁹]-LHRHPyr-His-Trp-Ser-Tyr-D-Leu-Leu-Orn-Pro-NHEtArg⁸ substitutionCoupling stoichiometry control
[Des-Gly¹⁰,Des-Ser⁴,D-Leu⁶,Pro-NHEt⁹]-LHRHPyr-His-Trp-Tyr-D-Leu-Leu-Arg-Pro-NHEtAcidic hydrolysisReduced TFA exposure time
[Des-Gly¹⁰,D-His²,D-Leu⁶,Pro-NHEt⁹]-LHRHPyr-D-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEtHis² racemizationFmoc-His(Trt)-OH activation at 0°C
D-Leu⁶ epimerPyr-His-Trp-Ser-Tyr-Leu-Leu-Arg-Pro-NHEtRacemizationOptimized coupling duration

Process Analytical Technology (PAT) for Quality-by-Design Manufacturing

Implementation of PAT frameworks enables real-time quality control:

  • In-line FTIR spectroscopy: Monomers resin loading efficiency (±1.5% accuracy) and coupling completion during chain elongation through characteristic amide I band (1650 cm⁻¹) and Fmoc deprotection kinetics (1540 cm⁻¹) [6] [8].
  • HPLC-ELSD/MS hybrid systems: Provide simultaneous quantification of product (retention time 12.3 min) and 15 potential impurities during purification cycles without requiring chromophores [7].
  • Multivariate statistical process control: Correlates critical process parameters (temperature, activation time, reagent stoichiometry) with critical quality attributes (purity >98.5%, chiral integrity D-Leu⁶ >99.2%, single max impurity <0.5%) [8].

A recent PAT implementation case study demonstrated:

  • 30% reduction in manufacturing deviations
  • 22% decrease in analytical testing costs
  • 15% improvement in batch-to-batch consistencythrough integrated UV/FTIR monitoring during TFA cleavage and real-time pH control during salt conversion [7] [8].

Properties

CAS Number

74381-53-6

Product Name

Leuprolide acetate

IUPAC Name

acetic acid;N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[5-(diaminomethylideneamino)-1-[(2R)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

Molecular Formula

C61H88N16O14

Molecular Weight

1269.4 g/mol

InChI

InChI=1S/C59H84N16O12.C2H4O2/c1-6-63-57(86)48-14-10-22-75(48)58(87)41(13-9-21-64-59(60)61)68-51(80)42(23-32(2)3)69-52(81)43(24-33(4)5)70-53(82)44(25-34-15-17-37(77)18-16-34)71-56(85)47(30-76)74-54(83)45(26-35-28-65-39-12-8-7-11-38(35)39)72-55(84)46(27-36-29-62-31-66-36)73-50(79)40-19-20-49(78)67-40;1-2(3)4/h7-8,11-12,15-18,28-29,31-33,40-48,65,76-77H,6,9-10,13-14,19-27,30H2,1-5H3,(H,62,66)(H,63,86)(H,67,78)(H,68,80)(H,69,81)(H,70,82)(H,71,85)(H,72,84)(H,73,79)(H,74,83)(H4,60,61,64);1H3,(H,3,4)/t40?,41?,42-,43+,44-,45+,46+,47+,48-;/m1./s1

InChI Key

RGLRXNKKBLIBQS-LSTPZILBSA-N

SMILES

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O

Solubility

Soluble in DMSO, not in water

Synonyms

A 43818
A-43818
A43818
Acetate, Leuprolide
Enantone
Leuprolide
Leuprolide Acetate
Leuprolide Monoacetate
Leuprolide, (DL-Leu)-Isomer
Leuprolide, (L-Leu)-Isomer
Leuprorelin
Lupron
Monoacetate, Leuprolide
TAP 144
TAP-144
TAP144

Canonical SMILES

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O

Isomeric SMILES

CCNC(=O)[C@H]1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.